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molecular formula C15H14N2O2 B8745285 (8-(Benzyloxy)imidazo[1,2-a]pyridin-2-yl)methanol CAS No. 79707-20-3

(8-(Benzyloxy)imidazo[1,2-a]pyridin-2-yl)methanol

Cat. No. B8745285
M. Wt: 254.28 g/mol
InChI Key: WAJZDBIJTLIWIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04450164

Procedure details

To an ice-cooled suspension of 1.5 g lithium aluminium hydride in 150 ml tetrahydrofuran there was added 15.0 g 8-benzyloxyimidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester (obtained according to Example 5) in portions so that the temperature remains below 10° C. After stirring at 0°-5° C. for an additional 1hr., 1.5 ml water was added dropwise at 0°-10° C., followed by 1.5 ml 15% aqueous sodium hyroxide and then 4.5 ml water. The mixture was allowed to warm to room temperature with stirring, and was then suction-filtered in a sintered glass funnel. The solids left in the funnelwere thoroughly washed with 4×200 ml hot chloroform.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
15 g
Type
reactant
Reaction Step Three
Name
Quantity
1.5 mL
Type
reactant
Reaction Step Four
Quantity
1.5 mL
Type
reactant
Reaction Step Five
Name
Quantity
4.5 mL
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].C([O:9][C:10]([C:12]1[N:13]=[C:14]2[C:19]([O:20][CH2:21][C:22]3[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=3)=[CH:18][CH:17]=[CH:16][N:15]2[CH:28]=1)=O)C.O.[OH-].[Na+]>O1CCCC1>[CH2:21]([O:20][C:19]1[C:14]2[N:15]([CH:28]=[C:12]([CH2:10][OH:9])[N:13]=2)[CH:16]=[CH:17][CH:18]=1)[C:22]1[CH:23]=[CH:24][CH:25]=[CH:26][CH:27]=1 |f:0.1.2.3.4.5,8.9|

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
1.5 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
15 g
Type
reactant
Smiles
C(C)OC(=O)C=1N=C2N(C=CC=C2OCC2=CC=CC=C2)C1
Step Four
Name
Quantity
1.5 mL
Type
reactant
Smiles
O
Step Five
Name
Quantity
1.5 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Six
Name
Quantity
4.5 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at 0°-5° C. for an additional 1hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
remains below 10° C
STIRRING
Type
STIRRING
Details
with stirring
FILTRATION
Type
FILTRATION
Details
was then suction-filtered in a sintered glass funnel
WAIT
Type
WAIT
Details
The solids left in the funnelwere
WASH
Type
WASH
Details
thoroughly washed with 4×200 ml hot chloroform

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C(C1=CC=CC=C1)OC=1C=2N(C=CC1)C=C(N2)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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